THZ1 - 1604810-83-4

THZ1

Catalog Number: EVT-255788
CAS Number: 1604810-83-4
Molecular Formula: C₃₁H₂₈ClN₇O₂
Molecular Weight: 566.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

THZ1, commonly referred to as THZ1, is a synthetic small molecule that has gained significant attention in recent years for its potential anticancer properties. [] [] [] Classified as a covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1 acts by selectively and irreversibly binding to CDK7, disrupting its enzymatic activity. [] [] [] [] [] [] [] This inhibition has profound downstream effects on critical cellular processes, making THZ1 a valuable tool in various scientific research applications.

Synthesis Analysis

While the provided abstracts do not detail the exact synthetic procedure for THZ1, they consistently highlight its identity as a covalent inhibitor, specifically targeting CDK7. [] [] [] [] [] [] [] [] This suggests a synthesis strategy likely involving the incorporation of electrophilic functional groups capable of forming a covalent bond with specific amino acid residues within the active site of CDK7. Further investigation into the primary research articles cited within these abstracts or patent literature is required for a detailed analysis of the THZ1 synthesis.

Mechanism of Action

THZ1 exerts its biological effects primarily through the irreversible inhibition of CDK7. [] [] [] [] [] [] [] CDK7 plays a dual role in cells:

  • Cell Cycle Arrest: THZ1 induces cell cycle arrest, particularly at the G2/M phase, by inhibiting the phosphorylation and activation of cell cycle-dependent kinases like CDK1 and CDK2. [] [] [] [] [] This arrest prevents cell division and proliferation.
  • Transcriptional Inhibition: THZ1 broadly suppresses gene transcription by reducing the phosphorylation of RNAPII at Ser2, Ser5, and Ser7 sites within its C-terminal domain (CTD). [] [] [] [] [] [] [] [] [] This downregulation of transcription affects various genes, including oncogenes, impacting cellular functions and survival.

Furthermore, research suggests that THZ1 preferentially inhibits the transcription of genes regulated by super-enhancers. [] [] [] [] [] [] [] Super-enhancers are large clusters of enhancer elements controlling the expression of genes crucial for cell identity and often hijacked in cancer cells to drive oncogene expression. By targeting super-enhancers, THZ1 demonstrates selective toxicity towards cancer cells that rely heavily on these regulatory elements for survival and proliferation.

Physical and Chemical Properties Analysis

The provided abstracts primarily focus on the biological activity of THZ1 and lack detailed information regarding its physical and chemical properties. [] [] [] [] [] [] [] [] Key information such as:

Cancer Research

    • Triple-Negative Breast Cancer (TNBC): Studies using THZ1 demonstrated that TNBC cells, characterized by aggressive growth and lack of targeted therapies, are highly sensitive to CDK7 inhibition. [] [] []
    • Multiple Myeloma: THZ1 showed significant anti-tumor effects in multiple myeloma models, both in vitro and in vivo, by inducing apoptosis, suppressing proliferation, and enhancing the efficacy of other anti-myeloma drugs. [] []
    • Neuroblastoma: THZ1 was effective in suppressing tumor growth in MYCN-amplified neuroblastoma, a particularly aggressive pediatric cancer, by targeting MYCN-driven transcriptional addiction. [] []
    • Other Cancers: THZ1 has also shown promising results in preclinical studies involving various other cancers, including pancreatic ductal adenocarcinoma, hepatocellular carcinoma, cervical cancer, and urothelial carcinoma. [] [] [] [] []
    • Transcriptional Addiction: THZ1 studies demonstrated that certain cancers, particularly those driven by oncogenic transcription factors like MYC, are highly reliant on CDK7-mediated transcription and therefore susceptible to its inhibition. [] [] [] [] []
    • Cell Cycle Regulation: THZ1 has helped researchers confirm the crucial role of CDK7 in regulating cell cycle progression and identify its inhibition as a potential strategy to induce cell cycle arrest and suppress tumor growth. [] [] [] [] []

Beyond Cancer Research

  • Immunological Disorders: Preliminary research suggests that THZ1 might be useful in modulating immune responses. One study demonstrated its potential in treating psoriasis, a chronic inflammatory skin disease, by inhibiting glycolysis in T cells and modulating the balance of Th17 and Treg cells. []

SNS-032

Compound Description: SNS-032 is a potent, selective, and reversible inhibitor of cyclin-dependent kinases (CDKs), exhibiting a preference for CDK9 over CDK2 and CDK7. [] It inhibits RNA polymerase II-dependent transcription by targeting the positive transcription elongation factor b (P-TEFb), impacting gene expression and cellular processes.

Relevance: Similar to THZ1, SNS-032 is a CDK inhibitor but demonstrates distinct selectivity. SNS-032 primarily targets CDK9, while THZ1 primarily inhibits CDK7 with additional activity against CDK12. [, ] Both compounds ultimately affect transcriptional processes but through the inhibition of different CDKs, offering diverse mechanisms of action for potential therapeutic applications.

Tariquidar

Compound Description: Tariquidar is a selective inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance. [, ] It binds to P-gp, blocking its drug efflux activity and enhancing the intracellular accumulation of chemotherapeutic agents.

Relevance: While not structurally related to THZ1, tariquidar plays a crucial role in overcoming resistance mechanisms associated with THZ1. Studies have shown that ABCB1-mediated drug efflux, a process counteracted by tariquidar, can lead to resistance against THZ1. [, ] Combining tariquidar with THZ1 could potentially enhance THZ1's efficacy by preventing its efflux from target cells.

Zosuquidar

Compound Description: Zosuquidar, similar to tariquidar, functions as a selective inhibitor of P-glycoprotein (P-gp), counteracting multidrug resistance. [] It binds to P-gp and inhibits its ability to efflux drugs, leading to increased intracellular drug concentrations.

SBI-E-9

Compound Description: SBI-E-9 is a covalent inhibitor that selectively targets CDK9 and CDK12. [] It demonstrates efficacy in suppressing MYCN expression and its associated transcriptional activity, even in the presence of high ABCB1 expression.

Relevance: Although structurally distinct from THZ1, SBI-E-9 offers an alternative approach to target transcriptional dependencies in cancer cells, particularly those exhibiting resistance to THZ1 due to ABCB1 overexpression. [] While THZ1 primarily inhibits CDK7 and CDK12, SBI-E-9 focuses on CDK9 and CDK12, providing an alternative strategy to target MYCN-driven cancers that might be resistant to THZ1.

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor that blocks the degradation of proteins within cells, leading to the accumulation of misfolded proteins and cell death. [, , ] It is primarily used for treating multiple myeloma and mantle cell lymphoma.

Relevance: While structurally and mechanistically unrelated to THZ1 (a CDK7 inhibitor), bortezomib displays synergistic effects when combined with THZ1 in multiple myeloma cells. [] This synergistic interaction highlights the potential for combination therapies to enhance the anti-tumor effects of THZ1 by targeting multiple cellular pathways simultaneously.

Carfilzomib

Compound Description: Carfilzomib, like bortezomib, acts as a proteasome inhibitor, inhibiting the breakdown of proteins inside cells. [] This leads to an accumulation of abnormal proteins and induces cell death, particularly in cancer cells reliant on high proteasome activity.

Relevance: Although structurally unrelated to THZ1, carfilzomib exhibits synergy with THZ1 in multiple myeloma cells, enhancing its anti-tumor activity. [] This synergistic effect suggests a potential for combination therapy using both carfilzomib and THZ1 to target multiple cellular pathways and enhance the overall therapeutic response in multiple myeloma.

ABT-737

Compound Description: ABT-737 is a BH3 mimetic that selectively inhibits Bcl-2 and Bcl-xL, anti-apoptotic proteins often overexpressed in cancer cells. [] It promotes apoptosis by inhibiting these proteins, thereby sensitizing cancer cells to cell death signals.

Relevance: Although structurally unrelated to THZ1, ABT-737 displays synergistic effects when combined with THZ1 in peripheral T-cell lymphoma cells. [] This synergy arises from their complementary mechanisms: THZ1 downregulates anti-apoptotic Bcl-family members, while ABT-737 inhibits these proteins, leading to enhanced apoptosis.

Obatoclax

Compound Description: Obatoclax is a pan-Bcl-2 inhibitor that antagonizes the activity of anti-apoptotic Bcl-2 family members, promoting apoptosis in cancer cells. [] It targets a broader range of Bcl-2 proteins compared to ABT-737.

Relevance: Although structurally distinct from THZ1, obatoclax shows synergistic or resensitizing effects when used in combination with THZ1 in peripheral T-cell lymphoma cells. [] This synergy arises from THZ1's ability to downregulate anti-apoptotic Bcl-2 family members, making cells more susceptible to the broad Bcl-2 inhibition by obatoclax, resulting in enhanced apoptosis.

ABT-199 (Venetoclax)

Compound Description: ABT-199, also known as venetoclax, is a highly selective Bcl-2 inhibitor. [] It specifically targets Bcl-2, leading to apoptosis in cells dependent on Bcl-2 for survival, particularly in certain types of leukemia and lymphoma.

Relevance: Although structurally unrelated to THZ1, ABT-199 demonstrates synergistic interactions with THZ1 in multiple myeloma cells, enhancing its anti-tumor activity. [] This synergistic effect suggests a potential for combination therapy using both ABT-199 and THZ1 to target multiple cellular pathways and potentially overcome drug resistance in multiple myeloma.

BS-181

Compound Description: BS-181 is a highly selective inhibitor of CDK7. [] Like THZ1, it targets CDK7, leading to cell cycle arrest and apoptosis in cancer cells.

Relevance: BS-181 shares a similar mechanism of action with THZ1, both being inhibitors of CDK7, and is considered less potent than THZ1 in inhibiting TNBC tumor growth. [] The comparison of BS-181 to THZ1 highlights the importance of potency and potentially other pharmacological properties in developing effective CDK7 inhibitors.

Properties

CAS Number

1604810-83-4

Product Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide

Molecular Formula

C₃₁H₂₈ClN₇O₂

Molecular Weight

566.05

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+

InChI Key

OBJNFLYHUXWUPF-IZZDOVSWSA-N

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.